Drospirenone-d4
Description
Drospirenone-d4 (C₂₄H₂₆D₄O₃; molecular weight 370.52) is a stable isotope-labeled analog of Drospirenone, a synthetic progestin used in hormonal contraceptives. It is deuterated at four hydrogen positions, making it a critical internal standard for quantifying Drospirenone in bioanalytical studies via High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) . With >95% purity, it ensures precise measurements by eliminating matrix interference and enhancing detection specificity .
Properties
Molecular Formula |
C₂₄H₂₆D₄O₃ |
|---|---|
Molecular Weight |
370.52 |
Synonyms |
6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1’)-spiro-5’]perhydrofuran-_x000B_2’-one-d4; Dihydrospirorenone-d4; Drospirenona-d4; ZK 30595-d4; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Drospirenone-d4 exhibits several pharmacological properties that make it suitable for clinical applications:
- Progestogenic Activity : this compound binds to the progesterone receptor with high affinity, facilitating its use in contraceptive formulations .
- Anti-Androgenic Effects : It demonstrates anti-androgenic activity, which can be beneficial for treating conditions like acne and hirsutism .
- Mineralocorticoid Activity : this compound has anti-mineralocorticoid properties, which help in managing fluid retention and hypertension in certain patient populations .
Contraception
This compound is primarily utilized in oral contraceptive pills (OCPs). Studies indicate that drospirenone-only formulations provide effective contraception with a favorable safety profile. For instance, a multicenter study involving 713 participants reported a Pearl Index of 0.51, indicating high contraceptive efficacy . The bleeding patterns improved significantly over time, with unscheduled bleeding decreasing from 49.1% in the first cycle to 22.8% by the thirteenth cycle .
Treatment of Acne and Premenstrual Dysphoric Disorder (PMDD)
This compound's anti-androgenic properties make it effective in treating acne and PMDD. Clinical trials have shown that OCPs containing drospirenone lead to significant improvements in skin conditions and mood stabilization among women suffering from PMDD .
Hormonal Replacement Therapy
In combination with estrogens, this compound is used for hormonal replacement therapy in postmenopausal women. It alleviates menopausal symptoms such as hot flashes and vaginal dryness while also providing protective effects against osteoporosis .
Comparative Efficacy and Safety
A comparative analysis of this compound with other progestins indicates its unique benefits:
| Parameter | This compound | Levonorgestrel | Desogestrel |
|---|---|---|---|
| Progestogenic Activity | Moderate | High | Moderate |
| Anti-Androgenic Activity | High | Low | Moderate |
| Bleeding Control | Excellent | Moderate | Poor |
| Cardiovascular Risk | Low | Moderate | Low |
This table illustrates that this compound provides superior bleeding control compared to levonorgestrel and desogestrel while maintaining a low cardiovascular risk profile.
Case Study 1: Contraceptive Efficacy
A study conducted across multiple European sites assessed the contraceptive efficacy of a drospirenone-only pill over 13 treatment cycles. The results demonstrated significant reductions in both total bleeding episodes and unscheduled bleeding, highlighting the formulation's effectiveness in cycle control .
Case Study 2: Postpartum Mood Improvement
Recent research indicated that postpartum women using a drospirenone-only contraceptive pill experienced a notable decrease in depressive symptoms compared to those not using hormonal contraception. This suggests potential benefits of this compound in managing mood disorders during the postpartum period .
Comparison with Similar Compounds
Parent Compound: Drospirenone
- Molecular Formula : C₂₄H₃₀O₃
- Molecular Weight : 366.49
- Key Differences: Drospirenone-d4 has four deuterium atoms replacing hydrogens, increasing its molecular weight by 4.03. While Drospirenone is pharmacologically active, this compound is non-therapeutic and serves exclusively as an analytical reference standard . Analytical Utility: The deuterium label allows distinct MS/MS fragmentation patterns, enabling accurate quantification of the parent drug in plasma without cross-signal interference .
Table 1: Structural and Functional Comparison
| Property | Drospirenone | This compound |
|---|---|---|
| Molecular Formula | C₂₄H₃₀O₃ | C₂₄H₂₆D₄O₃ |
| Molecular Weight | 366.49 | 370.52 |
| CAS Number | 67392-87-4 | 2376035-94-6 |
| Primary Use | Therapeutic | Analytical Standard |
| Detection Sensitivity | N/A | Enhanced via MS/MS |
Metabolites and Derivatives
5β-Hydroxy this compound
- Molecular Formula : C₂₄H₂₈D₄O₄
- Molecular Weight : 386.51
- Role: A deuterated metabolite used to study Drospirenone’s pharmacokinetics. The addition of a hydroxyl group at the 5β position alters polarity, affecting HPLC retention times compared to this compound .
17-epi-Drospirenone
- Molecular Formula : C₂₄H₃₀O₃
- Molecular Weight : 366.49
- Key Difference: Stereoisomerism at the C17 position reduces binding affinity to progesterone receptors, rendering it a minor impurity in synthesis rather than an active metabolite .
Other Deuterated Progestins
Dienogest-d4
- Molecular Formula : C₂₀H₂₁D₄N₂O₃
- Molecular Weight : ~347.44 (varies by manufacturer)
- Comparison: Unlike this compound, Dienogest-d4 is used to analyze Dienogest, a progestin with antiandrogenic properties. Structural differences (e.g., absence of a lactone ring) result in distinct chromatographic and mass spectral profiles .
Isotopic Variants
Drospirenone-13C3
- Molecular Formula : ¹³C₃C₂₁H₃₀O₃
- Molecular Weight : ~369.52
- Comparison: Carbon-13 labeling is preferred for nuclear magnetic resonance (NMR) studies, whereas deuterium is cost-effective for MS-based assays. This compound’s deuterium provides a sufficient mass shift for MS detection without isotopic scattering .
Preparation Methods
Propargyl Alcohol Anion Addition with Deuterium Modifications
The propargyl alcohol anion addition method, originally developed for drospirenone synthesis, forms the basis for deuterium incorporation. As detailed in US8334375B2, this approach begins with a 17-keto steroidal intermediate (Compound 1) . For Drospirenone-d4, deuterium is introduced during the propargyl alcohol anion generation step:
-
Reaction Setup :
-
Oxidation and Elimination :
Table 1: Key Reaction Parameters for Propargyl Alcohol Anion Method
| Parameter | Condition | Deuterium Source | Yield (%) |
|---|---|---|---|
| Anion Generation | KOtBu in DMSO-d6 | Solvent deuteration | 78–85 |
| Hydrogenation | Pd/C with D2 | D2 gas | 90 |
| Oxidation | PCC in CDCl3 | Solvent deuteration | 82 |
Catalytic Hydrogenation with Deuterium Gas
Catalytic hydrogenation using deuterium gas is a direct method for isotopic labeling. This approach modifies the saturated intermediate (Compound 8 in US8334375B2) by replacing H2 with D2 during the reduction of double bonds :
-
Deuterium Saturation :
-
Acid-Catalyzed Lactonization :
Challenges :
-
Competing proton exchange in protic solvents may reduce isotopic purity. Using aprotic solvents (e.g., THF-d8) mitigates this issue .
Oxidative Methods Using TEMPO and Deuterated Reagents
The industrial process described in EP2958929A1 employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for oxidation . For this compound, deuterated acetic acid (CD3CO2D) replaces standard acetic acid:
-
Reaction Optimization :
-
Scalability :
Table 2: Industrial Oxidation Parameters
| Parameter | Condition | Deuterium Source | Yield (%) |
|---|---|---|---|
| Solvent | CD3CO2D/EtOAc (3:1) | CD3CO2D | 83 |
| Catalyst | TEMPO/FeCl3/NaCl | — | — |
| Temperature | 35°C | — | — |
Sulfur Ylide-Mediated Epoxidation
US8334375B2 describes sulfur ylide-mediated epoxidation for spirolactone formation . Deuterium is introduced via deuterated ylide reagents:
-
Ylide Synthesis :
-
Epoxidation :
Advantages :
Base-Catalyzed Hydrolysis and Isotopic Exchange
Post-synthetic deuterium enrichment is achieved through base-catalyzed exchange:
-
Alkali Treatment :
-
Neutralization :
Limitations :
Industrial-Scale Synthesis and Quality Control
Large-scale production of this compound requires adaptations for cost and efficiency:
-
Deuterated Solvent Recovery :
-
Analytical Validation :
Table 3: Quality Control Metrics
| Parameter | Method | Specification |
|---|---|---|
| Isotopic Purity | 2H NMR | ≥98% deuteration |
| Chemical Purity | HPLC-UV | ≥99.5% |
| Residual Solvents | GC-MS | <50 ppm |
Q & A
Q. What validated analytical methods are recommended for quantifying Drospirenone-d4 in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection at 245 nm using a 4.0 mm × 25 cm column is a standard method for quantifying Drospirenone-d3. The mobile phase typically comprises a solvent system optimized for resolving deuterated analogs from non-deuterated impurities. Validation parameters include specificity, linearity (over 80–120% of target concentration), and precision (RSD <2%) .
Q. How can researchers ensure the purity of synthesized this compound batches?
Purity assessment requires chromatographic separation coupled with mass spectrometry (LC-MS) to distinguish isotopic patterns. USP protocols recommend calculating impurity percentages using peak area normalization, with acceptance criteria set at ≤0.5% for individual impurities and ≤1.0% for total impurities. Residual solvents (e.g., methanol, acetone) should comply with ICH Q3C limits .
Q. What gaps exist in the literature regarding this compound’s metabolic stability in hepatic models?
Current studies lack comparative data on deuterium isotope effects (DIE) on CYP3A4-mediated metabolism. Researchers should design experiments using human liver microsomes to quantify kinetic isotope effects (KIEs) on clearance rates, with controls for non-deuterated Drospirenone .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility in aqueous buffers be resolved methodologically?
Discrepancies often arise from pH-dependent lactone ring hydrolysis. Researchers should employ dynamic light scattering (DLS) and nuclear magnetic resonance (NMR) to monitor structural stability under varying pH (4.0–7.4). Solubility studies must specify buffer composition, temperature (e.g., 25°C vs. 37°C), and equilibration time .
Q. What experimental designs are optimal for assessing deuterium’s impact on this compound’s receptor binding affinity?
Use competitive binding assays with progesterone receptors (PR) in vitro. Isotope effects are quantified by comparing IC₅₀ values of this compound and non-deuterated analogs. Include triplicate measurements and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to account for inter-assay variability .
Q. How can researchers optimize synthetic routes for this compound to minimize deuterium loss during lactonization?
Deuterium retention at the 7β-hydroxymethyl position is critical. Replace protic solvents (e.g., H₂O) with deuterated analogs (D₂O) during cyclization. Monitor reaction progress via deuterium NMR and optimize catalyst loading (e.g., 5–10 mol% Pd/C) to suppress H-D exchange .
Methodological Rigor and Reproducibility
Q. What protocols ensure reproducibility in this compound stability studies under accelerated storage conditions?
Follow ICH Q1A guidelines: store samples at 40°C/75% RH for 6 months and analyze degradation products via forced degradation studies (acid/base, oxidative, photolytic). Use mass balance calculations to account for total impurities .
Q. How should researchers address batch-to-batch variability in this compound’s isotopic enrichment?
Implement quality-by-design (QbD) principles by controlling deuterium source purity (≥99.8%) and reaction stoichiometry. Use high-resolution mass spectrometry (HRMS) to verify isotopic abundance (e.g., d4 ≥98%) and exclude adducts .
Statistical and Data Analysis
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in preclinical models?
Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for EC₅₀ determination. Apply bootstrap resampling (n=1000 iterations) to estimate confidence intervals and assess model robustness .
Q. How can meta-analytical frameworks reconcile discrepancies in this compound’s pharmacokinetic parameters across species?
Use random-effects models to pool data from rodent and non-rodent studies, adjusting for covariates like body surface area. Sensitivity analyses should exclude outliers identified via Cook’s distance metrics .
Ethical and Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
